molecular formula C6H12Br2O B13477911 1,3-Dibromo-2-(propan-2-yloxy)propane CAS No. 5426-39-1

1,3-Dibromo-2-(propan-2-yloxy)propane

Cat. No.: B13477911
CAS No.: 5426-39-1
M. Wt: 259.97 g/mol
InChI Key: JEAOJJGVGMVMFZ-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(propan-2-yloxy)propane is an organobromine compound with the molecular formula C6H12Br2O. It is a colorless liquid with a sweet odor, commonly used in organic synthesis to form C3-bridged compounds. This compound is known for its bifunctional nature, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(propan-2-yloxy)propane can be synthesized through the free radical addition of allyl bromide and hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction environment to prevent side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced control and efficiency. The use of advanced reactors and continuous flow systems allows for the production of high-purity compounds at a larger scale .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(propan-2-yloxy)propane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Addition Reactions: It can add to unsaturated compounds to form new products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dibromo-2-(propan-2-yloxy)propane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(propan-2-yloxy)propane involves its bifunctional nature, allowing it to interact with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the propan-2-yloxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-2-(propan-2-yloxy)propane is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. The presence of the propan-2-yloxy group provides additional reactivity and versatility compared to similar compounds .

Properties

CAS No.

5426-39-1

Molecular Formula

C6H12Br2O

Molecular Weight

259.97 g/mol

IUPAC Name

1,3-dibromo-2-propan-2-yloxypropane

InChI

InChI=1S/C6H12Br2O/c1-5(2)9-6(3-7)4-8/h5-6H,3-4H2,1-2H3

InChI Key

JEAOJJGVGMVMFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CBr)CBr

Origin of Product

United States

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